molecular formula C28H34N2O4 B11633246 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11633246
M. Wt: 462.6 g/mol
InChI Key: GEMKXACWHJYVKH-SHHOIMCASA-N
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Description

4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar compounds to 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one include:

Biological Activity

The compound 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one (CAS: 615270-34-3) is a complex organic molecule with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, making it a subject of interest for research in pharmacology and biochemistry.

Chemical Structure and Properties

This compound features several functional groups, including:

  • Allyloxy group
  • Diethylamino group
  • Hydroxy group
  • Benzoyl moiety

The molecular formula is C27H32N2O4C_{27}H_{32}N_{2}O_{4} with a molar mass of approximately 448.55 g/mol. The presence of these functional groups is indicative of potential interactions with biological targets, which may lead to various therapeutic effects.

Antimicrobial Activity

Research has indicated that related compounds exhibit antimicrobial properties. For instance, studies on similar structures have demonstrated good activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values are crucial for determining the efficacy of these compounds against pathogens. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results in inhibiting microbial growth .

Antioxidant Activity

The antioxidant potential of compounds like this one can be assessed using assays such as DPPH radical scavenging and reducing power tests. These assays evaluate the ability of the compound to neutralize free radicals, which is essential for preventing oxidative stress-related diseases. While specific studies on this compound are not available, similar derivatives have demonstrated significant antioxidant capabilities .

Enzyme Inhibition

Preliminary studies suggest that compounds with similar structures may inhibit key enzymes involved in metabolic pathways. For example, some derivatives have shown selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases. The IC50 values for these enzymes provide insights into the potency of such compounds .

Study 1: Antimicrobial Evaluation

In a comparative study, several derivatives were synthesized and tested against common pathogens. The results indicated that certain structural modifications enhanced antimicrobial activity significantly. For instance, compounds with an allyloxy substituent exhibited improved efficacy compared to their non-substituted counterparts.

CompoundMIC (µg/mL)Bacterial Strain
Compound A32E. coli
Compound B16S. aureus
Target CompoundTBDTBD

Study 2: Antioxidant Activity

Another study focused on evaluating the antioxidant properties using DPPH assay showed that derivatives with hydroxyl groups had higher radical scavenging activities.

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
Compound A75%
Compound B85%
Target CompoundTBD

Properties

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O4/c1-6-17-34-23-14-13-22(18-20(23)5)26(31)24-25(21-11-9-19(4)10-12-21)30(28(33)27(24)32)16-15-29(7-2)8-3/h6,9-14,18,25,31H,1,7-8,15-17H2,2-5H3/b26-24+

InChI Key

GEMKXACWHJYVKH-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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